ピトリザント塩酸塩

概要

説明

ピトリザント塩酸塩は、ヒスタミンH3受容体の選択的アンタゴニストおよび逆アゴニストです。 主にナルコレプシーの治療に使用されており、ナルコレプシーは、過度の昼間の眠気、異常なレム睡眠症状、睡眠麻痺、および入眠時の幻覚を特徴とする慢性の神経疾患です . ヒスタミンオートレセプターをブロックすることにより、ピトリザント塩酸塩はヒスタミン作動性ニューロンの活性を高め、脳内における他の神経伝達物質のシグナル伝達を増強します .

科学的研究の応用

Pitolisant hydrochloride has a wide range of scientific research applications:

Chemistry: Used in the study of histamine receptors and their antagonists.

Biology: Investigated for its effects on neuronal activity and neurotransmitter signaling.

Medicine: Primarily used to treat narcolepsy and excessive daytime sleepiness.

Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors.

作用機序

ピトリザント塩酸塩は、ヒスタミンH3受容体でアンタゴニストおよび逆アゴニストとして作用します。 ヒスタミンオートレセプターをブロックすることにより、ヒスタミン作動性ニューロンの活性を高め、脳内における他の神経伝達物質のシグナル伝達を増強します . この機序は、ナルコレプシー患者における覚醒の改善と過度の昼間の眠気の軽減に役立ちます .

類似の化合物:

モダフィニル: 別のナルコレプシー治療薬ですが、作用機序は異なります。

オキシバトナトリウム: ナルコレプシー患者のカタプレキシーおよび過度の昼間の眠気の治療に使用されます。

メチルフェニデート: 注意欠陥多動性障害およびナルコレプシーの治療に使用される覚醒剤です。

ピトリザント塩酸塩の独自性: ピトリザント塩酸塩は、ヒスタミンH3受容体アンタゴニストおよび逆アゴニストとしての作用機序においてユニークです。 他の薬とは異なり、脳内のヒスタミン作動性活性を高め、覚醒の維持に重要な役割を果たします . さらに、他のナルコレプシー治療と比較して、乱用される可能性が最小限です .

生化学分析

Biochemical Properties

Pitolisant hydrochloride interacts with the histamine H3 receptor, acting as an antagonist or inverse agonist . By blocking histamine autoreceptors, Pitolisant hydrochloride enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain .

Cellular Effects

Pitolisant hydrochloride has been shown to influence the activity of a subset of neurons in the perirhinal cortex (PRh) of mice, increasing the synchronous activity and modifying the population activity . It increases the activity of some PRh neurons while decreasing the activity of others without affecting the mean neuronal activity across neurons .

Molecular Mechanism

The molecular mechanism of Pitolisant hydrochloride involves its action as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, Pitolisant hydrochloride enhances the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

It has been shown that Pitolisant hydrochloride enhances the activity of histaminergic neurons in the brain, and this effect persists after repeated administrations over 17 days .

Metabolic Pathways

Pitolisant hydrochloride is primarily metabolized by CYP2D6 and to a lesser extent by CYP3A4 in the liver . The major non-conjugated metabolites can further undergo conjugation with glycine or glucuronic acid, and oxidation to a minimal extent .

準備方法

合成経路および反応条件: ピトリザント塩酸塩の合成には、ピペリジンと1-ブロモ-3-クロロプロパンとの反応が含まれます。混合物を60℃に加熱し、10分間撹拌します。 その後、ピペリジンを添加し、反応が完了するまで撹拌下で放置します . 別の方法では、ヨウ化カリウムの存在下、ピペリジンと3-クロロプロパノールからピトリザント塩基を得ることが含まれます .

工業的生産方法: ピトリザント塩酸塩の工業的生産方法には、固体分散体の調製が含まれます。 これは、ピトリザント第一塩を溶媒に提供し、塩基で中和してピトリザントを得、塩酸で処理してピトリザント塩酸塩溶液を得、薬学的に許容される賦形剤を添加することを含みます .

3. 化学反応解析

反応の種類: ピトリザント塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: 1つの原子または原子団が別の原子または原子団と置き換わることを含みます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、アセトニトリル、ギ酸、およびヨウ化カリウムが含まれます . 条件は、反応を完全に完了させるために、特定の温度と撹拌時間を含むことがよくあります。

主な生成物: これらの反応から生成される主な生成物には、ピトリザント塩基とその塩酸塩が含まれます .

4. 科学研究における用途

ピトリザント塩酸塩は、さまざまな科学研究用途があります。

化学反応の分析

Types of Reactions: Pitolisant hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include acetonitrile, formic acid, and potassium iodide . The conditions often involve specific temperatures and stirring durations to ensure complete reactions.

Major Products: The major products formed from these reactions include pitolisant base and its hydrochloride salt .

類似化合物との比較

Modafinil: Another medication used to treat narcolepsy, but with a different mechanism of action.

Sodium oxybate: Used to treat cataplexy and excessive daytime sleepiness in narcolepsy patients.

Methylphenidate: A stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.

Uniqueness of Pitolisant Hydrochloride: Pitolisant hydrochloride is unique in its mechanism of action as a histamine H3 receptor antagonist and inverse agonist. Unlike other medications, it enhances histaminergic activity in the brain, which plays a crucial role in maintaining wakefulness . Additionally, it has minimal abuse potential compared to other narcolepsy treatments .

特性

IUPAC Name |

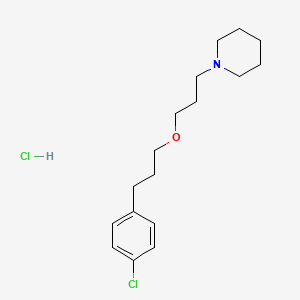

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFKECRRMPOAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238098 | |

| Record name | Ciproxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903576-44-3 | |

| Record name | Ciproxidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciproxidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PITOLISANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。